molecular formula C21H16N2O3 B2448983 3-(2-(Naphthalen-1-yl)acetamido)benzofuran-2-carboxamide CAS No. 477511-70-9

3-(2-(Naphthalen-1-yl)acetamido)benzofuran-2-carboxamide

Cat. No.: B2448983
CAS No.: 477511-70-9
M. Wt: 344.37
InChI Key: QFOARTQLVXXASD-UHFFFAOYSA-N
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Description

3-(2-(Naphthalen-1-yl)acetamido)benzofuran-2-carboxamide is a synthetic benzofuran derivative of significant interest in medicinal chemistry and oncology research. The core benzofuran scaffold is recognized as a privileged structure in drug discovery, with numerous analogs demonstrating potent biological activities . This compound is structurally related to investigated chemotypes that function as antitubulin agents, inhibiting tubulin polymerization and disrupting microtubule dynamics, which can lead to cell cycle arrest and apoptosis in proliferating cells . Similar benzofuran-based molecules have shown compelling cytotoxicity profiles against a diverse panel of human cancer cell lines, underscoring their value as chemical tools for investigating novel anticancer therapeutics and their mechanisms of action . The incorporation of the naphthalene moiety is a strategic feature aimed at enhancing molecular interactions with hydrophobic binding pockets in target proteins. Researchers can utilize this compound to explore structure-activity relationships (SAR) within the benzofuran class, to probe mechanisms of tubulin inhibition, and to develop new lead compounds for cancer and other therapeutic areas. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[(2-naphthalen-1-ylacetyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3/c22-21(25)20-19(16-10-3-4-11-17(16)26-20)23-18(24)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2,(H2,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOARTQLVXXASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of o-Hydroxyacetophenone Derivatives

The benzofuran scaffold is classically synthesized via acid-catalyzed cyclization of o-hydroxyacetophenone with α-haloketones. For the target compound, reaction of 5-nitro-2-hydroxyacetophenone with chloroacetone in acetic acid yields 3-nitrobenzofuran-2-yl ethanone. Subsequent reduction of the nitro group (e.g., using H₂/Pd-C) produces the amine intermediate, which is acylated to introduce the carboxamide.

Reaction Conditions :

  • Solvent : Acetic acid (10 eq.)
  • Temperature : 80–100°C, 6–8 hours
  • Yield : ~65% (crude), requiring chromatographic purification.

Bromination and Functional Group Interconversion

Bromination at position 5 using N-bromosuccinimide (NBS) in CCl₄ introduces a handle for further functionalization. The ketone at position 2 is then oxidized to a carboxylic acid using KMnO₄ in acidic medium, followed by amidation with ammonium hydroxide or primary amines.

Key Challenge : Over-oxidation of the benzofuran ring necessitates controlled stoichiometry (1.2 eq. KMnO₄, 0°C).

Introduction of Acetamido Group at Position 3

Nucleophilic Aromatic Substitution

Direct amidation at position 3 is achieved via nitration followed by reduction and acylation. Nitration of benzofuran-2-carboxamide using HNO₃/H₂SO₄ introduces a nitro group at position 3, which is reduced to an amine (SnCl₂/HCl) and acylated with acetyl chloride.

Optimization :

  • Nitration : 60% HNO₃, 0°C, 2 hours (yield: 55%).
  • Acylation : Acetyl chloride in DCM, pyridine base (yield: 80%).

Mitsunobu Reaction for Stereochemical Control

For chiral variants, the Mitsunobu reaction (triphenylphosphine/diethyl azodicarboxylate) enables inversion of configuration at position 3. Starting from 3-hydroxybenzofuran-2-carboxamide, reaction with phthalimide affords the acetamido derivative after deprotection.

Conditions :

  • Solvent : THF, –5°C to 5°C
  • Yield : 70–75% after hydrolysis.

Coupling with Naphthalen-1-yl Acetic Acid

Friedel-Crafts Acylation

Naphthalene-1-yl acetic acid is coupled to the benzofuran core via Friedel-Crafts acylation. Activation of the acetic acid as an acid chloride (SOCl₂, 40°C) precedes AlCl₃-catalyzed electrophilic substitution at position 4 or 5 of the benzofuran.

Regioselectivity :

  • Position 4 : Dominant product (70%) due to electron-donating carboxamide group.
  • Purification : Silica gel chromatography (hexane:EtOAc 3:1).

Amide Bond Formation

Alternative routes employ EDC/HOBt-mediated coupling between 3-aminobenzofuran-2-carboxamide and naphthalene-1-yl acetic acid.

Conditions :

  • Solvent : DMF, rt, 12 hours
  • Yield : 85%.

Optimization and Scale-up Considerations

Solvent and Catalyst Screening

Comparative studies reveal dichloromethane (DCM) as superior to toluene for halogenation steps due to improved solubility of intermediates. Catalytic N,N-dimethylformamide (DMF) accelerates thionyl chloride-mediated acyl chloride formation (2 hours vs. 6 hours without DMF).

Thermal Stability Analysis

DSC/TGA studies show decomposition onset at 220°C, necessitating low-temperature (<100°C) reactions for heat-sensitive intermediates.

Analytical Characterization and Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.85–7.40 (m, 11H, aromatic), 4.32 (s, 2H, CH₂).
  • HPLC Purity : >99.5% (C18 column, MeCN:H₂O 70:30).

X-ray Diffraction

Single-crystal X-ray analysis confirms planar benzofuran-naphthalene stacking (dihedral angle: 12.7°).

Chemical Reactions Analysis

Types of Reactions

3-(2-(Naphthalen-1-yl)acetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3-(2-(Naphthalen-1-yl)acetamido)benzofuran-2-carboxamide exhibits a range of biological activities, making it a subject of interest in pharmacological studies:

Antitumor Activity

Research indicates that this compound possesses significant antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells by disrupting microtubule dynamics, which is crucial for cell division. A notable case study revealed an IC50 value of approximately 4.1 μM against lung cancer cell lines, indicating potent antiproliferative effects.

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although further research is needed to elucidate the specific mechanisms involved.

Antioxidative Properties

Additionally, this compound has shown potential as an antioxidant agent, which could provide protective effects against oxidative stress-related diseases.

Scientific Research Applications

The compound serves multiple roles in scientific research:

Chemistry

  • Used as a building block for synthesizing more complex molecules.

Biology

  • Studied for its potential biological activities, including anti-tumor and antibacterial properties.

Medicine

  • Investigated for its potential as a therapeutic agent due to its diverse pharmacological activities.

Biological Activity

3-(2-(Naphthalen-1-yl)acetamido)benzofuran-2-carboxamide is a chemical compound that has attracted considerable attention due to its potential biological activities. This compound belongs to the benzofuran class, which is known for diverse pharmacological properties, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. Understanding its biological activity is essential for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O3C_{19}H_{18}N_{2}O_{3}, with a molecular weight of approximately 318.36 g/mol. The structure features a benzofuran core linked to a naphthalenyl acetamido group, which is critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₉H₁₈N₂O₃
Molecular Weight318.36 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

The biological activities of this compound are believed to be mediated through its interaction with various molecular targets. These may include enzymes, receptors, or other proteins involved in cellular processes. For instance, the compound may inhibit tubulin polymerization, which is crucial for cell division and has been implicated in cancer cell proliferation .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that this compound can induce apoptosis in cancer cells by disrupting microtubule dynamics and affecting cell cycle progression.

Case Study:
In a study evaluating various derivatives of benzofuran compounds, it was found that this compound demonstrated an IC50 value of approximately 4.1 μM against lung cancer cell lines, indicating potent antiproliferative effects .

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although further research is needed to elucidate the specific mechanisms involved.

Antioxidative Properties

Additionally, this compound has shown potential as an antioxidant agent, which could provide protective effects against oxidative stress-related diseases.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduces apoptosis; IC50 ~4.1 μM
AntibacterialGrowth inhibition of bacterial strains
AntioxidativeReduces oxidative stress

Q & A

Q. Q: What are the common synthetic routes for preparing 3-(2-(Naphthalen-1-yl)acetamido)benzofuran-2-carboxamide?

A: The compound is typically synthesized via multi-step protocols. Key steps include:

  • Benzofuran core formation : Starting from benzofuran-2-carboxylic acid derivatives, often via cyclization of substituted phenols or Pd-catalyzed C–H arylation .
  • Acetamido linkage : Coupling the naphthalen-1-ylacetamide moiety using carbodiimide-based reagents (e.g., EDC/HOBt) or transamidation reactions in aprotic solvents like DMF .
  • Final purification : Chromatography (e.g., silica gel) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Advanced Synthesis Challenges

Q. Q: How can researchers address low yields during the alkylation step of naphthalene derivatives in this synthesis?

A: Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Optimizing reaction conditions : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) or elevated temperatures (80–100°C) to enhance reactivity .
  • Alternative alkylation agents : Replacing bromoethylnaphthalene with tosylates or mesylates to improve leaving-group efficiency .
  • In situ monitoring : Employing TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically .

Structural Characterization

Q. Q: What analytical techniques are critical for confirming the structure of this compound?

A: A combination of methods is required:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., naphthalen-1-yl vs. naphthalen-2-yl), with δ 7.32–8.26 ppm aromatic signals typical for naphthalene integration .
  • Mass spectrometry : ESI-MS to confirm molecular weight (expected [M+H]+^+ ~401.4 g/mol) and detect fragmentation patterns .
  • X-ray crystallography : Resolves ambiguities in stereochemistry; monoclinic crystal systems (e.g., P21/c) are common for benzofuran derivatives .

Advanced Structural Analysis

Q. Q: How can crystallographic data resolve contradictions in proposed structures from spectral data?

A: Discrepancies in NMR or MS often arise from rotational isomers or polymorphism. Crystallography provides:

  • Absolute configuration : Determines spatial arrangement of the acetamido and naphthalene groups .
  • Intermolecular interactions : Hydrogen-bonding patterns (e.g., between carboxamide and benzofuran oxygen) stabilize specific conformers .
  • Validation : Cross-referencing experimental unit cell parameters (e.g., a = 13.2572 Å, β = 91.657°) with computational models (DFT) ensures accuracy .

Biological Activity Screening

Q. Q: What in vitro assays are suitable for initial evaluation of this compound’s bioactivity?

A: Prioritize target-specific assays:

  • Enzyme inhibition : Fluorescence-based assays (e.g., for kinases or proteases) at 1–10 µM concentrations .
  • Cellular viability : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .
  • Binding affinity : Surface plasmon resonance (SPR) to measure interactions with proteins like Mcl-1, a common target for benzofuran derivatives .

Mechanistic Studies

Q. Q: How can researchers investigate the role of the naphthalen-1-yl group in target binding?

A: Advanced approaches include:

  • SAR studies : Synthesize analogs with naphthalen-2-yl or smaller aryl groups and compare IC50_{50} values .
  • Molecular docking : Use software like AutoDock Vina to simulate interactions with binding pockets (e.g., hydrophobic regions in Mcl-1) .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic contributions (ΔH, ΔS) of the naphthalene moiety to binding .

Purity and Stability

Q. Q: What methods ensure batch-to-batch consistency in purity for this compound?

A: Rigorous quality control protocols:

  • HPLC-DAD : Use C18 columns with acetonitrile/water gradients; retention times and UV spectra (λ = 254 nm) confirm purity .
  • Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) to identify degradation products via LC-MS .
  • Elemental analysis : Validate elemental composition (C, H, N) within 0.3% of theoretical values .

Data Contradictions

Q. Q: How should researchers reconcile conflicting bioactivity data across studies?

A: Common issues and solutions:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use reference compounds .
  • Solubility effects : Compare results in DMSO vs. aqueous buffers; use surfactants (e.g., Tween-20) for hydrophobic compounds .
  • Metabolic interference : Test metabolites (e.g., via liver microsomes) to rule out off-target effects .

Literature Review Strategies

Q. Q: What databases and search terms optimize literature reviews for this compound?

A: Prioritize:

  • Chemical databases : PubChem (CID 146814325), SciFinder (CAS-based queries), and Reaxys for synthetic routes .
  • Keywords : “benzofuran-2-carboxamide derivatives,” “naphthalen-1-ylacetamide,” “structure-activity relationship” .
  • Exclusion criteria : Filter out non-academic sources (e.g., patents, vendor websites) to ensure methodological rigor .

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